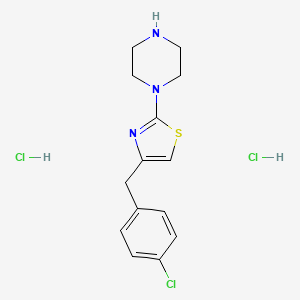
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a thiazole ring and a chlorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a non-selective serotonin receptor agonist or releasing agent, influencing serotonin levels in the brain . This interaction can lead to various physiological effects, including modulation of mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)piperazine: A psychoactive drug with serotonergic effects.
1-(4-Chlorobenzyl)piperazine: Known for its use in the synthesis of other piperazine derivatives.
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Used as an antihistamine.
Uniqueness
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a thiazole ring and a chlorophenyl group, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
73553-65-8 |
|---|---|
Fórmula molecular |
C14H18Cl3N3S |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C14H16ClN3S.2ClH/c15-12-3-1-11(2-4-12)9-13-10-19-14(17-13)18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H |
Clave InChI |
CKFKYZITEWWBDH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




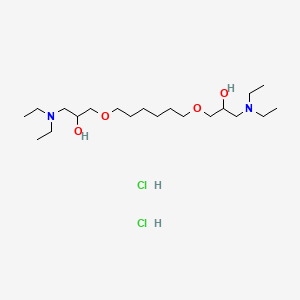
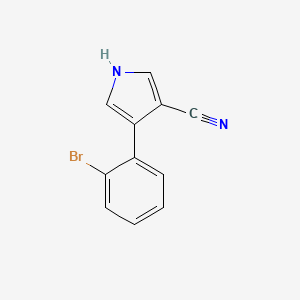
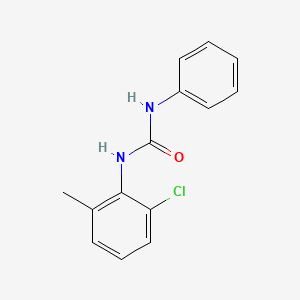
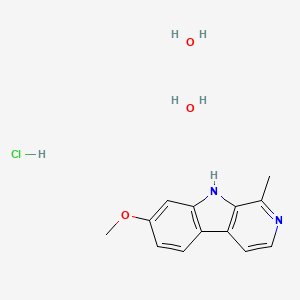
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
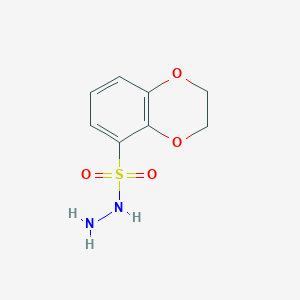

![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
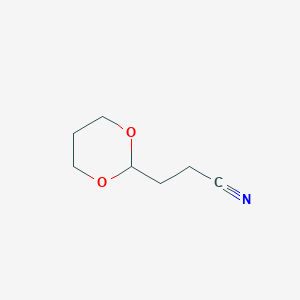

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

